5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde
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Overview
Description
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a thiophene ring and a bicyclic system makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde typically involves multi-step organic synthesis. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A structurally similar compound used as a platform for synthesizing various derivatives.
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate:
Uniqueness
5-{2-Oxa-5-azabicyclo[221]heptan-5-yl}thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and a bicyclic system, which provides a versatile platform for various chemical reactions and applications
Properties
Molecular Formula |
C10H11NO2S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2S/c12-5-9-1-2-10(14-9)11-4-8-3-7(11)6-13-8/h1-2,5,7-8H,3-4,6H2 |
InChI Key |
DZNLLVUJQQZKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
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